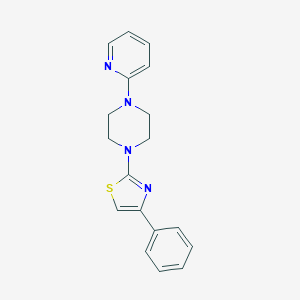![molecular formula C26H18N4O2S B299592 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone is a synthetic chemical compound that has gained widespread attention in the field of scientific research. It is a fluorescent compound that is commonly used as a probe for protein and DNA analysis.
Mécanisme D'action
The mechanism of action of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone involves the formation of a covalent bond between the compound and the target protein or DNA. The compound binds to the target molecule through the formation of a thioether bond, which results in a stable fluorescent complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone are not well understood. However, it has been reported that the compound does not interfere with the biological activity of the target protein or DNA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone is its high sensitivity and specificity for protein and DNA detection. It is also easy to use and can be used in a variety of lab experiments. However, one of the limitations of using this compound is its potential toxicity, which may affect the biological activity of the target protein or DNA.
Orientations Futures
There are several future directions for the use of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone in scientific research. One potential direction is the development of new fluorescent probes that can be used for the detection of other biomolecules. Another direction is the investigation of the potential toxicity of the compound and its effect on the biological activity of the target protein or DNA. Finally, the use of this compound in live cell imaging and in vivo studies is an area that requires further exploration.
In conclusion, 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone is a synthetic chemical compound that has gained widespread attention in the field of scientific research. Its high sensitivity and specificity for protein and DNA detection make it a valuable tool in various lab experiments. However, its potential toxicity and effect on the biological activity of the target molecule require further investigation. The future directions for the use of this compound in scientific research are numerous, and its potential applications are vast.
Méthodes De Synthèse
The synthesis of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-aminobenzoic acid, followed by the reaction of the resulting compound with 2-naphthalenethiol. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone has been extensively used in scientific research for protein and DNA analysis. It is commonly used as a fluorescent probe for protein labeling and detection. It can also be used for the detection of DNA and RNA in gel electrophoresis.
Propriétés
Formule moléculaire |
C26H18N4O2S |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C26H18N4O2S/c1-16-12-22-25(23(13-16)30-28-20-8-4-5-9-21(20)29-30)32-26(27-22)33-15-24(31)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15H2,1H3 |
Clé InChI |
KBBKQMHOAAKBIS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC(=O)C5=CC6=CC=CC=C6C=C5 |
SMILES canonique |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC(=O)C5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)

![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)